N1-Butyl-Boc Linker Length Dictates Enzyme Inhibition Potency: Ki Variation Up to 4.2-Fold Across N1-Alkyl Analogs
The N1-alkyl chain length on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives directly controls enzyme inhibition potency. Among N1-alkylated analogs synthesized by Aydin et al., Ki values for acetylcholinesterase (AChE) ranged from 15.41 ± 1.39 nM to 63.03 ± 10.68 nM, while human carbonic anhydrase II (hCA II) Ki values ranged from 8.41 ± 2.03 nM to 28.60 ± 7.32 nM across the series [1]. The most potent analog (compound 10) achieved a CA I selectivity ratio of 26.90, demonstrating that specific N1-alkyl substitution patterns can achieve >3-fold selectivity differences between hCA isoforms [1]. This compound's butyl-Boc chain provides a defined spacer length and terminal functional handle that is absent in methyl, ethyl, or unsubstituted N1-H analogs.
| Evidence Dimension | Enzyme inhibition potency (Ki) as function of N1-alkyl substituent |
|---|---|
| Target Compound Data | Ki values not directly measured for the butyl-Boc derivative; class-level inference based on N1-alkyl SAR established in Aydin et al. 2021 [1] |
| Comparator Or Baseline | N1-alkylated 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs (various chain lengths): AChE Ki = 15.41-63.03 nM; hCA I Ki = 17.68-66.27 nM; hCA II Ki = 8.41-28.60 nM |
| Quantified Difference | 4.2-fold variation in AChE Ki and 3.4-fold variation in hCA II Ki across N1-alkyl substitution variants |
| Conditions | In vitro enzyme inhibition assays using purified acetylcholinesterase and recombinant human carbonic anhydrase isoforms I and II |
Why This Matters
The N1 substituent is not merely a synthetic handle; spacer length and terminal functionality quantitatively modulate target binding, making this specific butyl-Boc variant necessary for reproducing literature-validated SAR in kinase inhibitor and PROTAC development.
- [1] Aydin BO, et al. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Arch Pharm (Weinheim). 2021;354(5):e2000330. View Source
